

# Theoretical Analysis of 2-Amino-6-hydroxybenzothiazole: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **2-Amino-6-hydroxybenzothiazole**

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## Introduction

**2-Amino-6-hydroxybenzothiazole** is a heterocyclic organic compound that has garnered significant interest in various scientific domains, including medicinal chemistry and materials science. Its structural features, particularly the presence of amino and hydroxyl groups on the benzothiazole core, make it a versatile molecule with potential applications in the development of novel therapeutic agents and functional materials. Theoretical and computational studies play a pivotal role in elucidating the molecular structure, electronic properties, and reactivity of such compounds, providing valuable insights that can guide experimental research and drug design efforts.

This technical guide provides an in-depth overview of the theoretical studies on the structure of **2-Amino-6-hydroxybenzothiazole**. It summarizes key quantitative data from computational analyses, details the methodologies employed in these theoretical investigations, and presents visualizations of the molecular structure and computational workflows.

## Molecular Structure and Geometry

The molecular structure of **2-Amino-6-hydroxybenzothiazole** has been investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide

detailed information about the molecule's geometry, including bond lengths, bond angles, and dihedral angles. While specific optimized geometry tables for **2-Amino-6-hydroxybenzothiazole** are not readily available in the reviewed literature, a comprehensive dataset for the closely related derivative, 2-cyano-6-hydroxybenzothiazole, calculated using the B3LYP functional with a 6-311++G(d,p) basis set, offers valuable insights into the structural parameters of the benzothiazole core.[1]

## Table 1: Selected Optimized Geometrical Parameters for a 2-Substituted-6-hydroxybenzothiazole Analog (2-cyano-6-hydroxybenzothiazole)[1]

Bond Lengths (Å)

Atom Pair	Bond Length (Å)
S1 - C2	1.76
S1 - C7	1.77
N3 - C2	1.31
N3 - C4	1.40
C4 - C5	1.39
C4 - C9	1.40
C5 - C6	1.38
C6 - O11	1.36
C6 - C7	1.40
C7 - C8	1.40
C8 - C9	1.38
C2 - N10	1.37 (Represents C-NH <sub>2</sub> in the amino derivative)

Bond Angles (°) and Dihedral Angles (°)

Atom Trio/Quartet	Angle (°)
C7 - S1 - C2	91.5
N3 - C2 - S1	115.3
C4 - N3 - C2	110.8
C5 - C4 - N3	131.2
C9 - C4 - N3	109.8
O11 - C6 - C5	117.3
O11 - C6 - C7	122.1
C9 - C8 - C7 - S1	0.0
C5 - C6 - C7 - C8	179.9

Note: The data presented is for 2-cyano-6-hydroxybenzothiazole and serves as a representative model for the geometric parameters of the **2-Amino-6-hydroxybenzothiazole** core.

## Quantum Chemical Properties

Theoretical calculations have been employed to determine the quantum chemical properties of **2-Amino-6-hydroxybenzothiazole**, which are crucial for understanding its reactivity and potential as a corrosion inhibitor.

### Table 2: Calculated Quantum Chemical Indices for **2-Amino-6-hydroxybenzothiazole**

Parameter	Value
Energy of Highest Occupied Molecular Orbital (EHOMO)	-5.78 eV
Energy of Lowest Unoccupied Molecular Orbital (ELUMO)	-1.23 eV
Energy Gap ( $\Delta E$ )	4.55 eV
Dipole Moment ( $\mu$ )	3.58 Debye

## Computational Methodology

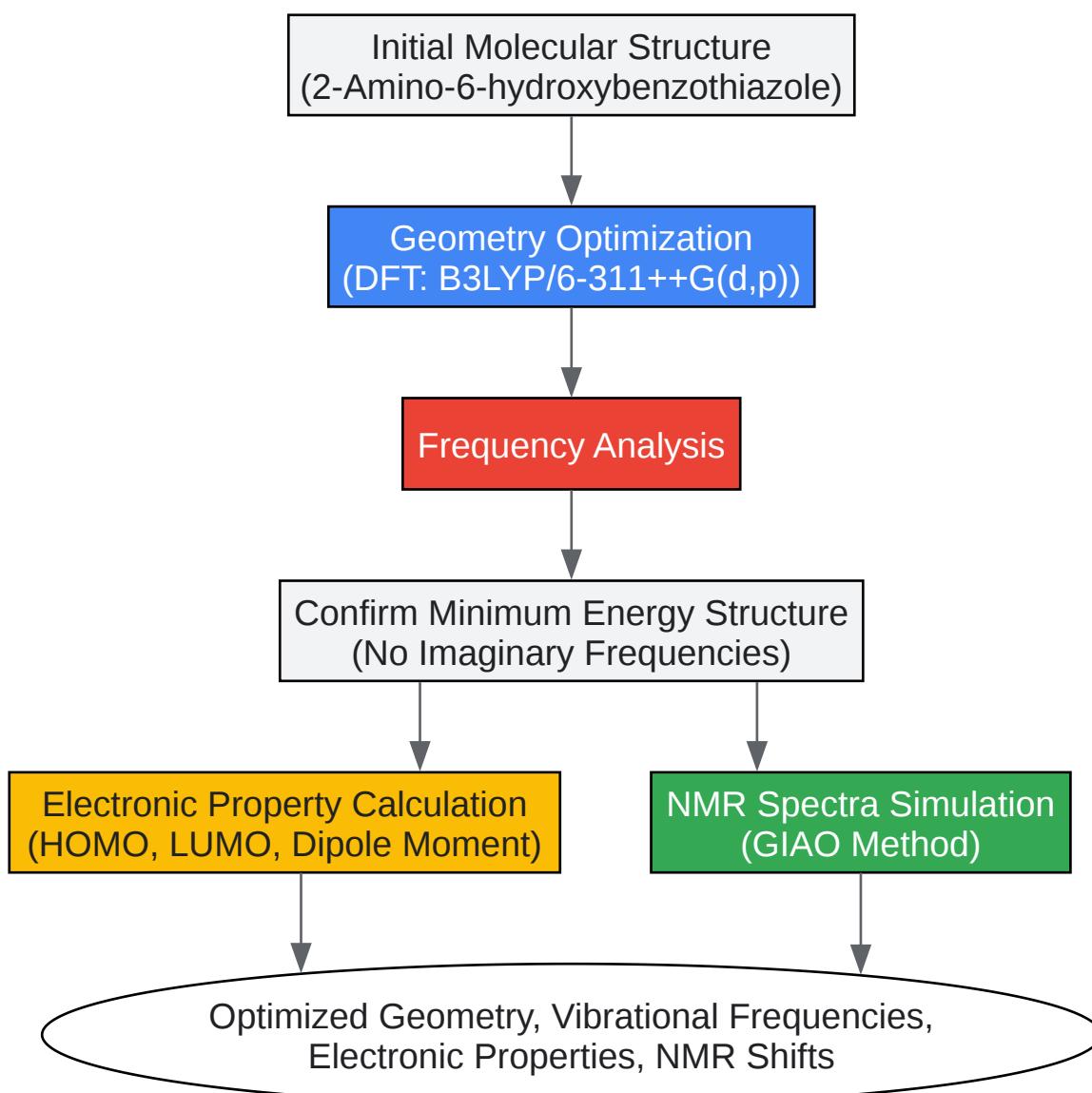
The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational protocol for investigating the structure and properties of **2-Amino-6-hydroxybenzothiazole** is outlined below.

## Protocol for Quantum Chemical Calculations

- Software: Gaussian 09 or a similar quantum chemistry software package is commonly used. [\[1\]](#)[\[2\]](#)
- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely employed method for such calculations. [\[1\]](#)[\[2\]](#)
- Basis Set: A high-level basis set, such as 6-311++G(d,p), is recommended to ensure accuracy in the calculated geometric and electronic properties. [\[1\]](#)
- Geometry Optimization: The initial molecular structure of **2-Amino-6-hydroxybenzothiazole** is fully optimized without any symmetry constraints to find the global minimum on the potential energy surface.
- Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.
- Electronic Property Calculation: Following geometry optimization, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO

energies, dipole moment, and Mulliken population analysis.

- NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic resonance (NMR) shielding tensors, which are then converted to chemical shifts for comparison with experimental data.[\[1\]](#)



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A typical workflow for the computational analysis of **2-Amino-6-hydroxybenzothiazole**.

## Molecular Visualization

The three-dimensional structure of **2-Amino-6-hydroxybenzothiazole**, as determined by computational methods, is depicted below. This visualization highlights the planar nature of the benzothiazole ring system and the spatial orientation of the amino and hydroxyl functional groups.

A 2D representation of the **2-Amino-6-hydroxybenzothiazole** molecular structure.

## Conclusion

Theoretical studies provide a powerful framework for understanding the fundamental structural and electronic characteristics of **2-Amino-6-hydroxybenzothiazole**. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals engaged in the exploration of this molecule for various applications. While a complete set of theoretical data for the title compound remains to be consolidated in the literature, the analysis of closely related analogs provides significant and actionable insights. Future computational work should focus on generating and publishing a comprehensive set of optimized geometrical and spectroscopic data for **2-Amino-6-hydroxybenzothiazole** to further aid in its scientific and industrial development.

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